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For Researchers, Scientists, and Drug Development Professionals

Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of

the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3]

Specifically, it targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of

various cellular processes.[4] Dysregulation of the FGFR signaling pathway is implicated in the

pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.

[5][6] BAY1163877 acts as an ATP-competitive inhibitor, effectively blocking the

autophosphorylation of the FGFR kinase domain and subsequently inhibiting downstream

signaling cascades, most notably the RAS/MAPK/ERK pathway.[4][7]

These application notes provide detailed protocols for utilizing BAY1163877 in in vitro kinase

inhibition assays, a fundamental tool for characterizing its potency and selectivity. The provided

methodologies are designed to guide researchers in obtaining reliable and reproducible data

for drug discovery and development programs.

Data Presentation: Kinase Inhibition Profile of
BAY1163877
The inhibitory activity of BAY1163877 against a panel of kinases is summarized below. The

half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b1191585?utm_src=pdf-interest
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.medchemexpress.com/Rogaratinib.html
https://www.selleckchem.com/products/rogaratinib.html
https://pubmed.ncbi.nlm.nih.gov/29451369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://www.researchgate.net/publication/276291837_Abstract_1739_Preclinical_profile_of_BAY_1163877_-_a_selective_pan-FGFR_inhibitor_in_phase_1_clinical_trial
https://www.targetmol.com/compound/rogaratinib
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766871/
https://trial.medpath.com/drug/report/7f399136bce6cc3d
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase IC50 (nM)

FGFR1 1.8 - 11.2

FGFR2 <1

FGFR3 9.2 - 18.5

FGFR4 1.2 - 201

VEGFR3/FLT4 127

Note: IC50 values can vary depending on the specific assay conditions, such as ATP

concentration and substrate used. The ranges presented are compiled from multiple sources.

[1][2][8]

Signaling Pathway
The following diagram illustrates the FGFR signaling pathway and the point of inhibition by

BAY1163877.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/product/b1191585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

